n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide is an organic compound with the molecular formula C12H16FNO2S. This compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and material science. The presence of fluorine in the molecule enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide derivatives with fluorinating agents. One common method is the reaction of benzenesulfonimide with fluorine gas under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its anticancer and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fluorobenzenesulfonimide: Another fluorinated benzenesulfonamide used in organic synthesis and medicinal chemistry.
N-Fluorodibenzenesulfonimide: Known for its use as an electrophilic fluorinating agent.
Uniqueness
n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of an ethyl group and a 2-methylallyl group. These groups enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H16FNO2S |
---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
N-ethyl-2-fluoro-N-(2-methylprop-2-enyl)benzenesulfonamide |
InChI |
InChI=1S/C12H16FNO2S/c1-4-14(9-10(2)3)17(15,16)12-8-6-5-7-11(12)13/h5-8H,2,4,9H2,1,3H3 |
InChI-Schlüssel |
CCZUALJZJSDBBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(=C)C)S(=O)(=O)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.